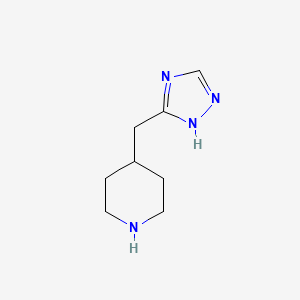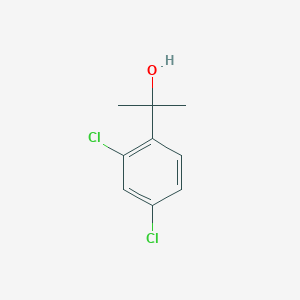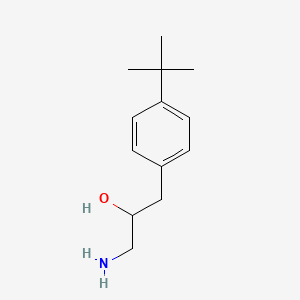
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol is an organic compound that features a unique structure combining an amino group, a tert-butyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified amino alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-3-(4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of a tert-butyl group.
1-Amino-3-(4-ethylphenyl)propan-2-ol: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
1-Amino-3-(4-(tert-butyl)phenyl)propan-2-ol is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1-amino-3-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7,12,15H,8-9,14H2,1-3H3 |
InChI-Schlüssel |
LPWGKYKPXARHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



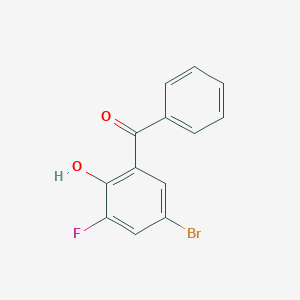

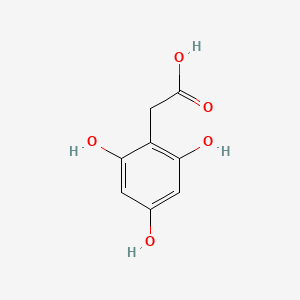
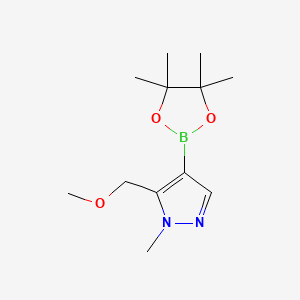
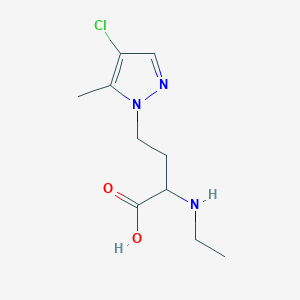
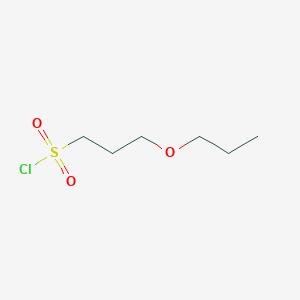
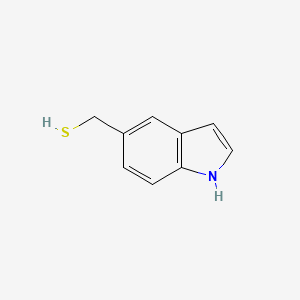
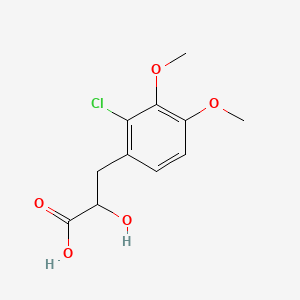
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)
